molecular formula C17H16N4O4S B7468460 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide

Cat. No.: B7468460
M. Wt: 372.4 g/mol
InChI Key: UMBVGPZMQVVYMM-UHFFFAOYSA-N
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Description

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a phthalazine core structure with a carboxamide group and a sulfamoylphenyl ethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the phthalazine derivative with an appropriate amine under conditions such as reflux in a suitable solvent.

    Attachment of the Sulfamoylphenyl Ethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the phthalazine core or the sulfamoylphenyl ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phthalazine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in cancer cells. By inhibiting CA IX, the compound disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide is unique due to its specific phthalazine core structure combined with the sulfamoylphenyl ethyl group. This combination provides distinct biological activities, particularly in targeting CA IX, which is not commonly observed in other similar compounds.

Properties

IUPAC Name

4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c18-26(24,25)12-7-5-11(6-8-12)9-10-19-17(23)15-13-3-1-2-4-14(13)16(22)21-20-15/h1-8H,9-10H2,(H,19,23)(H,21,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVGPZMQVVYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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